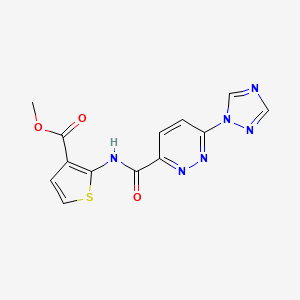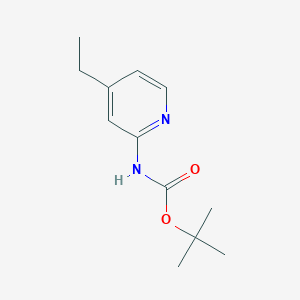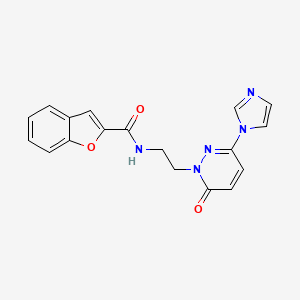
methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring. They are known for their diverse biological activities and are used as a basic nucleus of different heterocyclic compounds with various biological applications in medicine .
Synthesis Analysis
1,2,4-Triazoles can be synthesized from various precursors. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazoles is characterized by a five-membered ring containing three nitrogen atoms. The exact structure of “methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate” could not be found .
Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions. For instance, Intermediate 6 (a-o) (1 mmol) was treated with 4-Amino-1-azidobenzene 3 (1.2 mmol) by taking DMF as a solvent and CuI as a catalyst at room temperature for 7–8 h to form a 1,3-dipolar cycloaddition reaction .
Physical and Chemical Properties Analysis
1,2,4-Triazoles have various physical and chemical properties. For instance, they are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .
Scientific Research Applications
Synthesis and Cardiovascular Applications
Research has demonstrated the synthesis and evaluation of triazolo[1,5-a]pyrimidines fused to heterocyclic systems, including thiophene, for their potential cardiovascular benefits. These compounds have shown promise in coronary vasodilating and antihypertensive activities, indicating their utility in developing new cardiovascular agents (Sato et al., 1980).
Antimicrobial and Antitumor Activities
Compounds synthesized from active methylene and heterocycles bearing active methyl groups, including those related to the methyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiophene-3-carboxylate, have been used in creating a variety of substituted and fused nitrogenous heterocyclic systems. These systems possess significant medical and pharmaceutical importance, exhibiting antimicrobial and potential antitumor activities (Abdel-Megid, 2021).
Structural Characterization and Theoretical Studies
Recent studies have also focused on the synthesis, structural characterization, and theoretical analysis of triazole pyridazine derivatives. These compounds have been scrutinized for their biological properties, such as anti-tumor and anti-inflammatory activities, supported by density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks to understand their molecular interactions (Sallam et al., 2021).
Cholinesterase Inhibitors
Another area of application includes the design and synthesis of thiophene-2-carboxamide Schiff base derivatives as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds, derived from modifications and interactions with thiophene structures, show significant potential in treating diseases related to enzyme dysfunction, such as Alzheimer's (Kausar et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing the 1,2,3-triazole motif, have been studied for various purposes, including generating metal coordination complexes and supramolecular self-assemblies .
Mode of Action
It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Similar compounds have been used in the formation of dendritic and polymeric networks .
Pharmacokinetics
It is synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .
Result of Action
Compounds with similar structures have shown weak to high cytotoxic activities against various tumor cell lines .
Action Environment
Similar compounds have been studied for their photovoltaic potential and their interactions with anions .
Safety and Hazards
Properties
IUPAC Name |
methyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6O3S/c1-22-13(21)8-4-5-23-12(8)16-11(20)9-2-3-10(18-17-9)19-7-14-6-15-19/h2-7H,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWLHLYKGRTJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2684404.png)
![2,5-dichloro-N-({5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2684409.png)
![2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2684410.png)
![2,4-Dimethyl-6-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2684411.png)


![ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2684418.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2684419.png)


